N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Description
N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group attached to an acetamide backbone, which is further substituted with a sulfanyl-linked 4-oxo-1H-quinazolin-2-yl moiety. This compound shares structural motifs with several pharmacologically relevant molecules, including benzamide-acetamide hybrids, sulfonamide derivatives, and quinazolinone-containing compounds.
Properties
Molecular Formula |
C16H11Cl2N3O2S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-5-3-7-12(14(10)18)19-13(22)8-24-16-20-11-6-2-1-4-9(11)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23) |
InChI Key |
WSQPEUAGKWHQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The foundational step involves synthesizing the quinazolinone nucleus, typically achieved through cyclization reactions of anthranilic acid derivatives with suitable reagents:
- Starting Material: Anthranilic acid derivatives are reacted with acyl chlorides or related acylating agents to form 2-aminobenzamide intermediates.
- Cyclization: The 2-aminobenzamide undergoes cyclization, often facilitated by dehydrating agents or under reflux conditions, to form the quinazolinone ring system.
- Example Procedure: Anthranilic acid (1.37 g, 0.01 mol) is reacted with 2-chlorobenzoyl chloride (1.74 g, 0.01 mol) in pyridine at 0°C, then stirred at room temperature for 4 hours. The product, 3-amino-2-(2-chlorophenyl)-quinazolin-4(3H)-one, is isolated after pouring into ice, filtration, and recrystallization from ethanol.
Functionalization with the Acetamide Moiety
The acetamide side chain, bearing the 2,3-dichlorophenyl group, is introduced via acylation:
- Preparation of the Acylating Agent: 2,3-dichlorophenylacetic acid derivatives are converted into acyl chlorides or activated esters.
- Coupling Reaction: The sulfanyl-quinazolinone intermediate reacts with the acyl chloride in the presence of a base (e.g., pyridine, triethylamine) under reflux conditions to form the amide linkage.
- Reaction Conditions: Typically, the acyl chloride is added dropwise to a solution of the sulfanyl-quinazolinone in an inert solvent like dichloromethane or pyridine, then stirred at room temperature or reflux for several hours.
Purification and Characterization
- The crude product is purified via column chromatography or recrystallization.
- Structural confirmation is achieved through IR spectroscopy (identifying characteristic amide and aromatic bands), NMR (proton and carbon spectra confirming the substitution pattern), and mass spectrometry.
Data Table: Summary of Key Reagents and Conditions
Research Findings and Variations
- The synthesis of quinazolinone derivatives with various substitutions has been extensively studied, with modifications at the 2- and 4-positions influencing biological activity.
- The sulfanyl linkage enhances biological activity, including antimicrobial and anticancer properties, by increasing lipophilicity and facilitating membrane penetration.
- The acetamide moiety, especially with dichlorophenyl substitution, is crucial for activity against microbial pathogens, as demonstrated in recent antitubercular studies.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to DNA or proteins, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Dichlorophenyl Substituents
The 2,3-dichlorophenyl group in the target compound is a critical pharmacophore. Substitution patterns on the phenyl ring significantly influence molecular conformation and intermolecular interactions:
Key Observations :
Quinazolinone and Sulfanyl-Linked Derivatives
The quinazolinone-sulfanyl motif in the target compound is shared with compounds exhibiting varied biological activities:
Key Observations :
Biological Activity
N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a quinazolin-2-thioacetamide moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C_{12}H_{10}Cl_2N_2OS
- Molecular Weight : 305.19 g/mol
Antimicrobial Activity
Quinazoline derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Quinazoline Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 65 |
| Compound B | Escherichia coli | 12 | 70 |
| Compound C | Candida albicans | 11 | 80 |
Anticancer Activity
Research has indicated that quinazoline derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases.
Case Study: Quinazoline Derivatives in Cancer Therapy
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of quinazoline derivatives, including this compound. The results demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Enzyme Inhibition
Recent studies have highlighted the potential of quinazoline derivatives as enzyme inhibitors. For example, they have been evaluated for their inhibitory effects on α-glucosidase, an important target in diabetes management.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | α-glucosidase | 49 |
| Compound E | β-galactosidase | 55 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Kinase Inhibition : The compound may inhibit various kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in target cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,3-dichlorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sulfonation of 2,3-dichloroaniline followed by coupling with a quinazolinone intermediate. Key steps include:
- Sulfonation of 2,3-dichloroaniline to form the sulfonamide intermediate (e.g., using chlorosulfonic acid at 0–5°C).
- Reaction with 2-mercapto-4-oxoquinazoline via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product.
- Critical Parameters : Temperature control during sulfonation prevents side reactions, while solvent choice (DMF vs. dichloromethane) affects reaction kinetics and yield .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R22(10) dimer formation via N–H⋯O interactions) using SHELX software for refinement .
- Spectroscopy : Confirm functional groups via IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (amide proton at δ ~10.5 ppm, quinazolinone aromatic signals) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₁Cl₂N₃O₂S: 392.0) .
Advanced Research Questions
Q. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?
- Case Study : While docking studies predicted anticonvulsant activity via GABA receptor modulation, in vivo assays showed minimal efficacy (17% mortality reduction in PTZ-induced seizures) .
- Resolution Strategy :
- Re-evaluate docking parameters (e.g., binding site flexibility, solvation effects).
- Conduct pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration.
- Compare with structural analogs (e.g., iodine or methyl substitutions) to identify pharmacophore requirements .
Q. How does molecular conformation influence bioactivity, and what computational tools predict this relationship?
- Methodology :
- Molecular dynamics (MD) simulations : Analyze dihedral angles between the dichlorophenyl and quinazolinone rings (e.g., 54.8° vs. 77.5° conformers) to correlate with target binding .
- Docking studies : Use AutoDock Vina to assess affinity for enzymes like lipoxygenase (LOX) or cholinesterase, leveraging structural data from analogs with IC₅₀ values <10 μM .
- Key Insight : Substituents on the phenyl ring (e.g., Cl vs. I) alter electron density and steric hindrance, impacting ligand-receptor interactions .
Q. What are the challenges in designing structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Synthesize derivatives with systematic substitutions (e.g., 2-F, 4-OMe, 3-CN) and test against panels of enzymes (e.g., LOX, α-glucosidase) .
- Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.
- Data Table :
| Substituent (R) | LOX IC₅₀ (μM) | α-Glucosidase Inhibition (%) |
|---|---|---|
| 3-Cl | 12.4 | 45 |
| 4-OMe | 8.7 | 62 |
| 2-CN | 25.1 | 28 |
| Data adapted from analogs in |
Q. How can stability studies under varying pH and light conditions inform formulation strategies?
- Methodology :
- Forced degradation : Expose the compound to UV light (254 nm) and buffers (pH 1–13) at 40°C for 48 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key Finding : Quinazolinone derivatives are prone to hydrolysis at pH >10, requiring enteric coatings for oral delivery .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or high-Z structures .
- Bioactivity Assays : Include positive controls (e.g., diazepam for GABA assays) and validate via dose-response curves .
- Synthetic Reproducibility : Document reaction scales and solvent purity, as trace water can quench intermediates like acetyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
